2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound characterized by its bromophenyl group and pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Bromination: The starting material, 4-bromophenylamine, undergoes bromination to introduce the bromophenyl group.
Condensation: The brominated compound is then subjected to a condensation reaction with a suitable pyrazolopyrimidine derivative under controlled conditions.
Methylation: Finally, the resulting compound is methylated to introduce the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes.
Medicine: The compound has potential therapeutic applications, including as an inhibitor in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
2-(2-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Uniqueness: 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C13H10BrN3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10BrN3/c1-9-6-7-17-13(15-9)8-12(16-17)10-2-4-11(14)5-3-10/h2-8H,1H3 |
InChI Key |
SRSQZFCEOMRIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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